molecular formula C7H6IN3 B13659421 5-Iodoimidazo[1,2-a]pyridin-2-amine

5-Iodoimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13659421
M. Wt: 259.05 g/mol
InChI Key: RBJZJLOKCNTQKG-UHFFFAOYSA-N
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Description

5-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that contains both an imidazole and a pyridine ring fused together. The presence of an iodine atom at the 5-position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. This compound is part of the broader class of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with an appropriate halogenated precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, leading to the formation of the desired imidazo[1,2-a]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Iodoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5-Iodoimidazo[1,2-a]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • 2-Aminoimidazo[1,2-a]pyridine
  • 5-Chloroimidazo[1,2-a]pyridine

Uniqueness

5-Iodoimidazo[1,2-a]pyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the compound’s structure allows for interactions with specific molecular targets, enhancing its potential in drug discovery and other applications .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

5-iodoimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6IN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2

InChI Key

RBJZJLOKCNTQKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)I)N

Origin of Product

United States

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